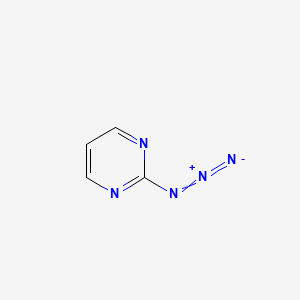

2-Azidopyrimidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Azidopyrimidine is a useful research compound. Its molecular formula is C4H3N5 and its molecular weight is 121.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Synthesis

Building Block for Heterocycles

2-Azidopyrimidine is widely used as a precursor in the synthesis of various heterocyclic compounds. Its azide functionality allows for further chemical transformations, including cycloadditions and substitutions that yield diverse derivatives with potential pharmacological activities.

Click Chemistry

The compound is particularly valuable in click chemistry applications, where it can react with alkynes to form triazoles. This reaction is significant for creating polymers and advanced materials, making this compound an essential component in materials science .

Biological Applications

Pharmaceutical Development

In biological research, this compound derivatives are explored as potential pharmaceuticals. They can act as precursors for bioactive molecules, contributing to the development of new drugs targeting various diseases.

Metabolic Labeling

Recent studies have demonstrated the utility of this compound in RNA labeling. For instance, 2'-AzCyd (a derivative) has been successfully incorporated into ribosomal RNA through metabolic labeling techniques, showcasing its potential in studying cellular processes . This application is particularly relevant for understanding RNA dynamics and interactions within cells.

Material Science

Polymer Synthesis

The ability of this compound to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions makes it a valuable tool in polymer chemistry. It allows for the functionalization of polymers without compromising their integrity, facilitating the development of advanced materials with tailored properties .

Case Study 1: Synthesis of Bioactive Compounds

A study investigated the synthesis of novel pyrimidine derivatives from this compound, focusing on their biological activity against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, highlighting their potential as therapeutic agents .

Case Study 2: RNA Labeling Techniques

Research demonstrated that 2'-AzCyd could be effectively used for selective metabolic labeling of RNA in live cells. This approach allowed researchers to track RNA dynamics and interactions with minimal toxicity compared to traditional labeling methods . The findings underscored the compound's utility in molecular biology.

Data Tables

化学反应分析

Azide-Tetrazole Equilibrium and Its Impact on Reactivity

2-Azidopyrimidine exists in equilibrium with its tetrazolo[1,5-a]pyrimidine isomer (Fig. 1). This equilibrium is solvent- and temperature-dependent:

-

Polar solvents (e.g., DMF, water) favor the tetrazole form at room temperature .

-

Nonpolar solvents (e.g., toluene) or elevated temperatures (60–80°C) shift the equilibrium toward the azide form .

Implications :

-

The azide form participates in copper-catalyzed reactions (e.g., CuAAC), while the tetrazole form acts as a ligand in Glaser–Hay (GH) couplings .

-

Equilibrium dynamics enable selective reaction pathways under mild conditions .

Competition Between CuAAC and Glaser–Hay Coupling

Under catalytic Cu(I), this compound exhibits dual reactivity:

| Reaction Type | Conditions | Key Product | Yield (%) | Ref. |

|---|---|---|---|---|

| CuAAC | High temp (80°C), polar solvent | 1,4-Triazole | 0–30* | |

| Glaser–Hay | RT, DMF, catalytic PP-N₃ (ligand) | 1,3-Diyne | 70–98 |

*Triazole formation is suppressed under mild conditions due to tetrazole dominance .

Mechanistic Insight :

-

Glaser–Hay Coupling : The tetrazole form coordinates with Cu(I), facilitating oxidative homocoupling of terminal alkynes (Fig. 2) .

-

Substrate Scope : Effective for carbohydrate-derived alkynes (e.g., propargyl glycosides), yielding dimers with retained stereochemistry .

Ligand Behavior in GH Reactions

4-Azido-5H-pyrrolo[3,2-d]pyrimidine (PP-N₃), a this compound analogue, demonstrates exceptional ligand efficacy:

With Enamines and Diaminoacrylonitriles

This compound undergoes [3+2] cycloadditions to form triazole derivatives (Table 1):

| Substrate | Product | Yield (%) | Conditions | Ref. |

|---|---|---|---|---|

| Enamines | 5-Amino-1,2,3-triazole-4-N-heteroarylcarbimidamides | 46–98 | 1,4-Dioxane, 80°C | |

| β-Enaminones | Tetrazolo[1,5-a]pyrimidines | 60–85 | HCl, reflux |

Key Observations :

-

Electronic effects of substituents (e.g., CF₃, aryl) influence regioselectivity via LUMO localization .

-

Solid-state structures exclusively adopt the this compound form, confirmed by XRD .

Thermal Decomposition

At elevated temperatures (>100°C), this compound decomposes via nitrogen extrusion:

属性

IUPAC Name |

2-azidopyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5/c5-9-8-4-6-2-1-3-7-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRLCAGRSAPFQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80485432 |

Source

|

| Record name | Pyrimidine, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3960-55-2 |

Source

|

| Record name | Pyrimidine, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80485432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。